molecular formula C15H32O6 B3086904 HO-Ppg5-OH CAS No. 1167572-53-3

HO-Ppg5-OH

Cat. No. B3086904
CAS RN: 1167572-53-3
M. Wt: 308.41 g/mol
InChI Key: QCNODSMOZZBAFI-UHFFFAOYSA-N
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Description

HO-Ppg5-OH is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties and potential applications. This polymer is composed of hydroxypropyl-β-cyclodextrin (HP-β-CD), a cyclic oligosaccharide, and polyethylene glycol (PEG), a water-soluble polymer. This compound has been studied extensively for its ability to encapsulate and deliver various compounds, including drugs and proteins, to targeted sites in the body.

Mechanism of Action

The mechanism of action of HO-Ppg5-OH involves the formation of inclusion complexes with the encapsulated compound. The HP-β-CD portion of the polymer forms a hydrophobic cavity that can accommodate the guest molecule, while the this compound portion of the polymer provides a hydrophilic outer layer that stabilizes the complex and prevents aggregation. The inclusion complex can then be targeted to specific sites in the body, where it can release the encapsulated compound in a controlled manner.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and biocompatibility in vitro and in vivo. The polymer is rapidly cleared from the body through renal excretion, and the degradation products are non-toxic. In addition, this compound has been shown to have minimal effects on blood coagulation and immune function.

Advantages and Limitations for Lab Experiments

HO-Ppg5-OH offers several advantages for lab experiments, including improved solubility and stability of compounds, targeted delivery, and sustained release. However, there are also limitations to its use, including the potential for incomplete encapsulation, the need for specialized equipment for synthesis and characterization, and the potential for batch-to-batch variability.

Future Directions

There are several future directions for research on HO-Ppg5-OH. One area of focus is the development of new synthesis methods that can improve the yield and reproducibility of the polymer. Another area of research is the optimization of the polymer for specific applications, such as gene therapy or tissue engineering. In addition, there is a need for further studies on the pharmacokinetics and toxicology of this compound to ensure its safety and efficacy for clinical use.

Scientific Research Applications

HO-Ppg5-OH has been extensively studied for its potential applications in drug delivery. The polymer has been shown to improve the solubility and stability of drugs, increase their bioavailability, and target them to specific sites in the body. This compound has also been used to encapsulate proteins, such as enzymes and antibodies, for targeted delivery and sustained release. In addition to drug delivery, this compound has been studied for its potential applications in gene therapy, imaging, and tissue engineering.

properties

IUPAC Name

3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O6/c16-6-1-8-18-10-3-12-20-14-5-15-21-13-4-11-19-9-2-7-17/h16-17H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNODSMOZZBAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCCOCCCOCCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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